molecular formula C15H10N2O3S B5695229 N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide CAS No. 6377-40-8

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5695229
CAS RN: 6377-40-8
M. Wt: 298.3 g/mol
InChI Key: AQYIHFNHIHSZAH-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide, also known as DT2216, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide works by selectively binding to BCL6 and recruiting an E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of BCL6. This mechanism of action is highly specific to cancer cells that overexpress BCL6, making N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide a promising therapeutic agent with minimal toxicity to normal cells.
Biochemical and Physiological Effects:
N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide has been shown to induce potent and specific degradation of BCL6 in cancer cells, leading to cell death and tumor regression. In addition, N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide has been found to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high selectivity and specificity for cancer cells that overexpress BCL6, its potent and specific degradation of BCL6, and its minimal toxicity to normal cells. However, the limitations of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide include its limited solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for the research and development of N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide, including the optimization of its synthesis method to improve its solubility and stability, the development of more efficient and effective delivery methods, the evaluation of its efficacy in preclinical and clinical trials, and the exploration of its potential applications in combination with other cancer therapies. Furthermore, the identification of other oncogenic transcription factors that can be targeted by N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide could lead to the development of new therapeutic agents for cancer treatment.

Synthesis Methods

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide is synthesized through a multistep process involving the reaction of 2-acetylthiophene with 1,3-dibromo-5,5-dimethylhydantoin, followed by the formation of an intermediate compound, which is then reacted with 3-(2,5-dioxopyrrolidin-1-yl)aniline to yield N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide. The final product is purified through column chromatography and characterized through various analytical techniques.

Scientific Research Applications

N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target and degrade the oncogenic transcription factor, BCL6, which plays a critical role in the development and progression of various types of cancer, including lymphoma, leukemia, and solid tumors. N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide has been found to induce potent and specific degradation of BCL6 in cancer cells, leading to cell death and tumor regression.

properties

IUPAC Name

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-6-7-14(19)17(13)11-4-1-3-10(9-11)16-15(20)12-5-2-8-21-12/h1-9H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYIHFNHIHSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358209
Record name N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide

CAS RN

6377-40-8
Record name N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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